N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-phenoxyacetamide
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Overview
Description
N~1~-(1-BENZYL-3-CYANO-4,5-DIMETHYL-1H-PYRROL-2-YL)-2-PHENOXYACETAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a benzyl group, a cyano group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-BENZYL-3-CYANO-4,5-DIMETHYL-1H-PYRROL-2-YL)-2-PHENOXYACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between an appropriate aldehyde and an amine.
Introduction of the Benzyl and Cyano Groups: The benzyl and cyano groups are introduced through nucleophilic substitution reactions.
Attachment of the Phenoxyacetamide Moiety: The final step involves the attachment of the phenoxyacetamide moiety through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-BENZYL-3-CYANO-4,5-DIMETHYL-1H-PYRROL-2-YL)-2-PHENOXYACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
N~1~-(1-BENZYL-3-CYANO-4,5-DIMETHYL-1H-PYRROL-2-YL)-2-PHENOXYACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(1-BENZYL-3-CYANO-4,5-DIMETHYL-1H-PYRROL-2-YL)-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-methylbenzamide
- N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-chloroacetamide
- N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)butanamide
Uniqueness
N~1~-(1-BENZYL-3-CYANO-4,5-DIMETHYL-1H-PYRROL-2-YL)-2-PHENOXYACETAMIDE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C22H21N3O2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C22H21N3O2/c1-16-17(2)25(14-18-9-5-3-6-10-18)22(20(16)13-23)24-21(26)15-27-19-11-7-4-8-12-19/h3-12H,14-15H2,1-2H3,(H,24,26) |
InChI Key |
XJNSCKRIYLCNLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1C#N)NC(=O)COC2=CC=CC=C2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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